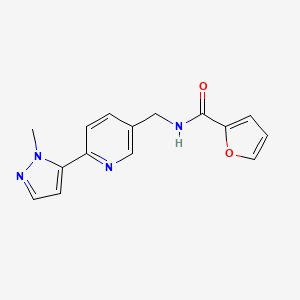

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a pyridine ring, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

准备方法

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

Synthesis of the pyridine ring: This involves the cyclization of suitable precursors under specific conditions.

Coupling of the pyrazole and pyridine rings: This step often involves the use of coupling agents such as palladium catalysts.

Introduction of the furan ring: This can be done through various methods, including the use of furan derivatives and appropriate coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

化学反应分析

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide can be compared with similar compounds such as:

- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- BLU-667 (拉西替尼)

- Pyrazinamide derivatives

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of the pyrazole, pyridine, and furan rings, which confer distinct chemical and biological properties.

生物活性

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H18N4O2 and has a molecular weight of approximately 298.34 g/mol. Its structure includes a furan ring, a pyrazole moiety, and a pyridine derivative, which contribute to its biological activity.

Research indicates that compounds containing pyrazole and pyridine derivatives often exhibit potent biological activities through various mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are critical targets in oncology .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of these compounds, demonstrating their ability to inhibit pro-inflammatory cytokines like TNF-α and nitric oxide production .

- Antimicrobial Activity : Pyrazole derivatives have also been explored for their antibacterial and antifungal properties, with some exhibiting significant activity against various pathogens .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- Antitumor Activity : A study evaluated the antitumor effects of several pyrazole derivatives, including this compound). The compound demonstrated significant inhibitory effects on BRAF(V600E) mutant cell lines, suggesting potential for targeted cancer therapies .

- Anti-inflammatory Effects : In vitro tests showed that the compound effectively reduced the production of inflammatory markers in macrophages treated with lipopolysaccharides (LPS), indicating its utility in managing inflammatory diseases .

- Antimicrobial Studies : A series of pyrazole carboxamide derivatives were synthesized and tested against various fungal pathogens. The results indicated that some derivatives exhibited superior antifungal activity compared to established antifungal agents .

常见问题

Basic Research Questions

Q. What are the key structural features of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide, and how do they influence its chemical reactivity?

The compound comprises three heterocyclic rings: a pyrazole (1-methyl-substituted), pyridine, and furan. The pyridine acts as a central scaffold, with the pyrazole contributing to hydrogen-bonding interactions and the furan enhancing π-π stacking potential. These features enable diverse reactivity, such as nucleophilic substitution at the pyridine nitrogen or electrophilic aromatic substitution on the furan ring .

Q. What are common synthetic routes for this compound, and what critical parameters affect yield?

Synthesis typically involves:

- Step 1 : Coupling of 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine with furan-2-carbonyl chloride using a coupling agent like EDC/HOBt.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key parameters include inert atmosphere (N₂/Ar) to prevent oxidation, temperature control (0–25°C), and stoichiometric precision (1:1.2 ratio of amine to acyl chloride) to minimize side products .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the compound’s structure and purity?

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 6.3–6.8 ppm (furan and pyrazole protons), and δ 3.9 ppm (N-methyl group).

- IR : Stretching at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H).

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 324.3 (calculated for C₁₆H₁₅N₃O₂). HPLC purity >95% (C18 column, acetonitrile/water) is recommended for batch validation .

Q. Which solvents and catalysts are optimal for its chemical derivatization?

Polar aprotic solvents (DMF, DMSO) enhance solubility for alkylation/acylation. Palladium catalysts (e.g., Pd/C, 5 mol%) are effective for Suzuki-Miyaura cross-coupling at the pyridine ring. Acidic conditions (HCl/EtOH) facilitate hydrolysis of the amide bond for intermediate recovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Use Design of Experiments (DoE) to test variables:

- Temperature : Lower temps (0–10°C) reduce side reactions during amide bond formation.

- Catalyst loading : Pd(PPh₃)₄ at 2 mol% achieves >80% yield in cross-coupling reactions.

- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials. Validate via HPLC-MS to track impurities .

Q. What in silico strategies predict biological targets for this compound?

- Molecular docking : Use AutoDock Vina with protein databases (PDB) to identify binding pockets in kinases (e.g., EGFR, CDK2) due to the pyridine-pyrazole motif’s ATP-mimetic properties.

- Pharmacophore modeling : Map hydrogen bond acceptors (furan oxygen) and hydrophobic regions (methyl-pyrazole) to prioritize targets like inflammatory mediators (COX-2) .

Q. How to design structure-activity relationship (SAR) studies for analogs with enhanced potency?

- Core modifications : Replace furan with thiophene (improves lipophilicity) or pyridine with pyrimidine (enhances hydrogen bonding).

- Substituent analysis : Test methyl vs. ethyl groups on the pyrazole for steric effects on target binding. Example SAR table from analogs:

| Modification | IC₅₀ (μM) | Target |

|---|---|---|

| Furan → Thiophene | 0.12 | EGFR kinase |

| Pyridine → Pyrimidine | 0.45 | COX-2 |

| N-Methyl → N-Ethyl | 1.8 | CDK2 |

| (Data adapted from structural analogs in ) |

Q. What are the challenges in assessing in vivo efficacy, and how can they be mitigated?

- Metabolic instability : The furan ring is prone to oxidation. Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of furan to slow degradation.

- Poor solubility : Use nanoformulation (liposomes or PEGylation) to enhance bioavailability. Validate via LC-MS/MS pharmacokinetic profiling in rodent models .

Q. How to resolve contradictions between in vitro and in vivo biological activity data?

- Off-target effects : Perform chemoproteomics (e.g., affinity chromatography-MS) to identify unintended protein interactions.

- Species-specific metabolism : Compare hepatic microsome stability (human vs. mouse) to adjust dosing regimens.

- Tissue penetration : Use radiolabeled tracers (³H or ¹⁴C) to quantify distribution in target organs .

Q. What computational methods predict metabolic pathways and toxicity risks?

- CYP450 metabolism prediction : Tools like Schrödinger’s QikProp simulate phase I oxidation (e.g., furan → dihydrodiol).

- Toxicity screening : Apply Derek Nexus to flag hepatotoxicity risks from reactive metabolites (e.g., epoxides). Validate with Ames test for mutagenicity .

属性

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-19-13(6-7-18-19)12-5-4-11(9-16-12)10-17-15(20)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBHQDPJVVXBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。